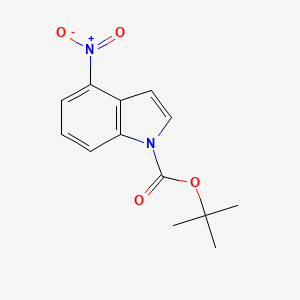1-Boc-4-nitroindole
CAS No.: 913836-24-5
Cat. No.: VC2398372
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 913836-24-5 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | tert-butyl 4-nitroindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |
| Standard InChI Key | UKMLUDGMHPZXGN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
1-Boc-4-nitroindole, formally known as tert-butyl 4-nitro-1H-indole-1-carboxylate, is an N-protected nitroindole derivative with significant utility in organic synthesis. The compound is characterized by the following properties:
The compound contains a 4-nitroindole core with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole. This protection strategy is crucial for subsequent chemical transformations, as it prevents unwanted reactions at the indole nitrogen while allowing selective modifications at other positions of the molecule.
Alternative Nomenclature
The compound is known by several alternative names in scientific and commercial literature:
Synthesis Methodologies
The synthesis of 1-Boc-4-nitroindole typically follows a two-stage process, beginning with the preparation of the 4-nitroindole precursor, followed by N-protection with a Boc group.
Preparation of 4-nitroindole Precursor
The starting material, 4-nitroindole, can be synthesized according to a patent method that utilizes readily available and cost-effective reagents:
Table 1: Key Reagents for 4-nitroindole Synthesis
| Reagent | Molar Ratio (Relative to 2-methyl-3-nitrobenzene) |
|---|---|
| 2-methyl-3-nitrobenzene | 1.0 |
| Triethyl orthoformate | 1.0-2.5 |
| Oxalic acid | 1.0-1.5 |
| Potassium ethylate | 0.8-1.5 |
The synthesis proceeds through the following steps:
-
Heating 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid under reflux for 2-4 hours
-
Cooling the reaction mixture to 0-10°C
-
Slow addition of potassium ethylate in ethanol
-
Continued reaction at room temperature for 2-4 hours
-
Pouring the reaction mixture into ice water, inducing solid formation
-
Collection of the solid by suction filtration to obtain 4-nitroindole
N-Boc Protection of 4-nitroindole
The conversion of 4-nitroindole to 1-Boc-4-nitroindole is achieved through an efficient process utilizing di-tert-butyl dicarbonate (Boc₂O):
Table 2: Reaction Components for N-Boc Protection
| Component | Quantity | Molar Ratio |
|---|---|---|
| 4-nitroindole | 182.3 g | 1.0 eq |
| Toluene | 1400 mL | Solvent |
| DMAP | 2.7 g | Catalyst |
| Boc₂O | 270.0 g | 1.1 eq |
The detailed synthesis procedure is as follows:
-
A reaction vessel equipped with mechanical stirrer, nitrogen inlet, thermocouple, and condenser is charged with 4-nitroindole, toluene, and 4-dimethylaminopyridine (DMAP)
-
Solid Boc₂O is added portionwise over approximately 45 minutes at room temperature, maintaining moderate gas evolution
-
The mixture is stirred for approximately 1 hour until HPLC analysis confirms reaction completion
-
The reaction is quenched with water (500 mL) and the phases separated
-
The organic layer is washed with brine (500 mL), concentrated to a slurry, and diluted with heptane (1000 mL)
-
The resulting mixture is filtered, and the solid product is washed with fresh heptane
-
The filter cake is dried under vacuum at room temperature to constant weight
This optimized procedure typically yields 95.8% of highly pure (100 area% by HPLC) 1-Boc-4-nitroindole as a pale yellow solid .
| Desired Concentration | Amount of 1-Boc-4-nitroindole | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.813 mL solvent | 19.065 mL solvent | 38.130 mL solvent |
| 5 mM | 0.763 mL solvent | 3.813 mL solvent | 7.626 mL solvent |
| 10 mM | 0.381 mL solvent | 1.907 mL solvent | 3.813 mL solvent |
These calculations are based on the molecular weight of 262.26 g/mol . The appropriate solvent should be selected based on the specific application and compatibility with downstream processes.
| Parameter | Specification |
|---|---|
| Purity | ≥97% |
| Physical Form | Pale yellow solid |
| Application Category | Protein Degrader Building Blocks |
The compound is available in various package sizes, typically including 250 mg, 1 g, and 5 g options .
Applications in Research and Chemical Synthesis
As a Synthetic Intermediate
1-Boc-4-nitroindole serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing functionalized indole cores. One notable application is in the multi-step synthesis of diaminoindoles:
A 10-step synthesis pathway has been developed starting from 4-nitroindole, in which 1-Boc-4-nitroindole serves as a key intermediate. This methodology has been adapted for the synthesis of various diaminoindole derivatives, including 3,5-, 3,6-, and 3,7-diaminoindoles .
Role in Protein Degrader Development
The compound is classified as a protein degrader building block, indicating its utility in the emerging field of targeted protein degradation (TPD) . This therapeutic approach involves small molecules that catalyze the degradation of disease-causing proteins by redirecting the cell's natural protein degradation machinery.
Related Derivatives and Further Transformations
Synthetic Pathways to Complex Indoles
In advanced synthetic applications, 1-Boc-4-nitroindole can be further elaborated to create functionalized indoles with biological activity. For example, the compound has been used as a precursor in the synthesis of tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (compound 12), which was obtained in 82% yield as a white powder .
The nitro group can be reduced to an amine, which serves as a versatile functional group for further derivatization through various reactions including:
-
Acylation to form amides
-
Reductive amination to form secondary and tertiary amines
-
Diazotization followed by various transformations
-
Coupling reactions to form C-N bonds
Each of these transformations expands the utility of 1-Boc-4-nitroindole as a versatile building block in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume